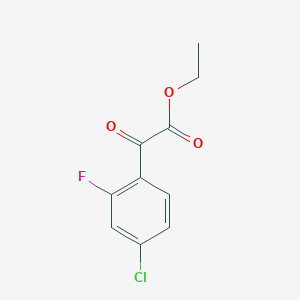

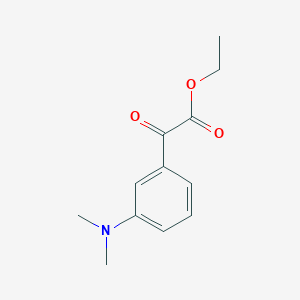

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

カタログ番号 B1323829

CAS番号:

733740-82-4

分子量: 248.27 g/mol

InChIキー: MEKBVCIQBYRCMJ-NXEZZACHSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

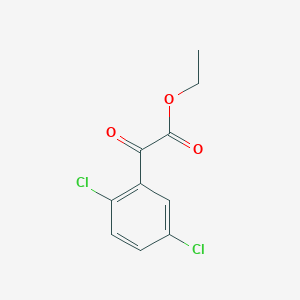

“trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-82-4 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.Physical And Chemical Properties Analysis

This compound has a melting point range of 96-99 °C .科学的研究の応用

Analysis and Detection Techniques

- A study by Arrebola et al. (1999) developed a method for the determination of certain carboxylic acids in human urine, which is relevant to understanding the metabolism of synthetic pyrethroids. This method involves solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Synthesis and Structural Studies

- Research by Kanizsai et al. (2007) explored the synthesis of various γ-oxocarboxylic acids and their reactions to form condensed pyrroloepoxyquinazolines. This study contributes to the understanding of complex organic synthesis and the behavior of these acids under specific conditions (Kanizsai et al., 2007).

- A study by Urones et al. (2004) focused on the asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, highlighting the methods for preparing these stereoisomers and their significance in organic chemistry (Urones et al., 2004).

Catalysis and Reaction Mechanisms

- Research by Feuerstein et al. (2001) examined the use of cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane and its catalytic properties in the cross-coupling of aryl bromides with arylboronic acids. This study contributes to the understanding of catalysis in organic reactions (Feuerstein et al., 2001).

Environmental and Biological Applications

- A study by Baker et al. (2004) developed a method for quantifying urinary metabolites of synthetic pyrethroid insecticides, including certain cyclopropane carboxylic acids. This research is significant for environmental health and exposure assessment (Baker et al., 2004).

Safety And Hazards

特性

IUPAC Name |

(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBVCIQBYRCMJ-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641325 |

Source

|

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-82-4 |

Source

|

| Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

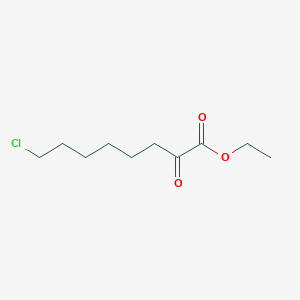

Ethyl 8-chloro-2-oxooctanoate

717919-91-0

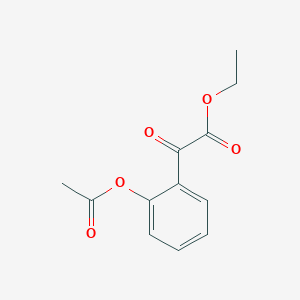

Ethyl 2-acetoxybenzoylformate

951887-78-8

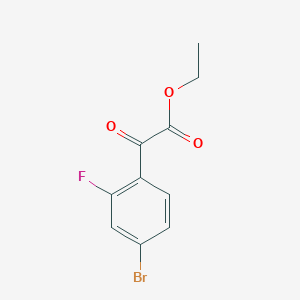

Ethyl 4-bromo-2-fluorobenzoylformate

668970-56-7

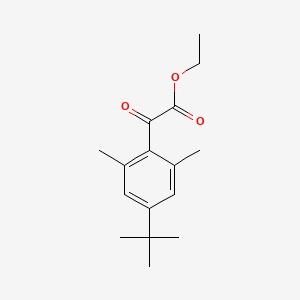

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate

951887-90-4